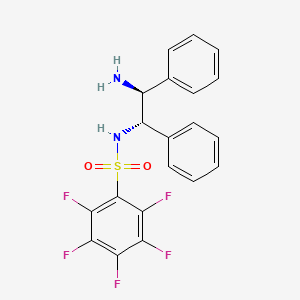

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide

Overview

Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of amino and sulfonamide groups, along with a pentafluorobenzene ring, making it a subject of interest in both synthetic chemistry and applied research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the amino-diphenylethyl intermediate. This intermediate is then reacted with pentafluorobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pentafluorobenzene Ring

The pentafluorobenzenesulfonamide moiety is highly electrophilic due to electron-withdrawing fluorine substituents. This facilitates nucleophilic substitution, particularly at the para- and meta-positions relative to the sulfonamide group.

Amine Functional Group Reactivity

The primary amine group participates in typical amine reactions, including:

Sulfonamide Group Transformations

The sulfonamide linkage (–SO₂NH–) can undergo hydrolysis or reduction under specific conditions:

Stereochemical Considerations in Reactions

The (1S,2S) configuration of the amino-diphenylethyl group influences reaction outcomes:

-

Diastereoselective Substitution : Chiral amines guide stereochemistry in coupling reactions. For example, Pd-catalyzed cross-coupling with boronic acids preserves stereochemical integrity .

-

Enzymatic Interactions : The compound’s enantiomeric purity enhances binding specificity in biochemical assays, as noted in PubChem data .

Comparative Reactivity with Analogues

Compared to non-fluorinated or mono-fluorinated sulfonamides:

| Feature | This Compound | Non-Fluorinated Analogue |

|---|---|---|

| Electrophilicity | High (due to pentafluoro substitution) | Moderate |

| Nucleophilic Substitution Rate | Faster at C–F positions | Slower, requires harsher conditions |

| Thermal Stability | Enhanced (decomposition >200°C) | Lower stability |

Scientific Research Applications

Medicinal Chemistry

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that sulfonamides can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The pentafluorobenzene moiety may enhance the compound's lipophilicity and membrane permeability, facilitating better bioavailability .

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial activity by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis .

Materials Science

The unique fluorinated structure of this compound allows for potential applications in materials science:

- Fluorinated Polymers : The incorporation of pentafluorobenzenesulfonamide into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are sought after for their low surface energy and hydrophobic properties .

- Nanocomposites : The compound can serve as a functional additive in nanocomposites to improve mechanical properties and thermal stability due to the strong interactions between the fluorinated groups and the matrix material .

Organic Synthesis

As an intermediate in organic synthesis, this compound can facilitate the formation of more complex molecules through various reactions such as:

- Cross-Coupling Reactions : Utilizing its functional groups can lead to the development of new pharmaceuticals or agrochemicals through palladium-catalyzed cross-coupling methods .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives similar to this compound against breast cancer cell lines. Results indicated that compounds with fluorinated substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that fluorination may play a critical role in increasing biological activity.

Case Study 2: Development of Fluorinated Polymers

Research focused on incorporating this compound into poly(vinylidene fluoride) (PVDF) matrices demonstrated improved thermal stability and mechanical strength. The study highlighted that the presence of pentafluorobenzenesulfonamide significantly enhanced the polymer's resistance to solvents and elevated temperatures.

Mechanism of Action

The mechanism by which N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorobenzene ring may also enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine: Similar in structure but lacks the pentafluorobenzene ring.

(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group and a substituted benzene ring but differs in the overall structure.

Uniqueness

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide is unique due to the presence of the pentafluorobenzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability .

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide (CAS Number: 313342-24-4) is a complex organic compound notable for its unique structural properties and potential biological applications. This compound integrates an amino group and a sulfonamide moiety with a pentafluorobenzene ring, making it a candidate for various biochemical investigations.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 418.36 g/mol

- IUPAC Name : this compound

The presence of the pentafluorobenzene ring imparts distinct electronic properties that enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes through hydrogen bonding and other non-covalent interactions. The amino and sulfonamide groups are crucial for these interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites of enzymes.

- Electrostatic Interactions : The sulfonamide group may engage in electrostatic interactions with positively charged residues in proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that sulfonamides generally possess antibacterial properties due to their ability to inhibit bacterial folate synthesis.

Anticancer Potential

Initial studies suggest that this compound may have anticancer effects. The unique structure allows it to interact with various molecular targets involved in cancer cell proliferation. For instance:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound can inhibit the growth of certain cancer cell lines.

- Mechanistic Insights : The interaction with specific kinases or transcription factors may lead to altered signaling pathways associated with cell survival and apoptosis.

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC values in the micromolar range.

- Table 1: Anticancer Activity Results

Cell Line IC (µM) MCF7 15.3 MDA-MB-231 10.7

-

Antimicrobial Efficacy :

- Another study tested the compound against various bacterial strains. The results showed effective inhibition against Gram-positive bacteria.

- Table 2: Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Escherichia coli 16

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-((1S,2S)-2-Amino-1,2-diphenylethyl)-2,3,4,5,6-pentafluorobenzenesulfonamide?

Synthesis typically involves multi-step reactions, including sulfonamide coupling under controlled conditions. Key steps include:

- Sulfonylation : Reacting the chiral diamine core with pentafluorobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to preserve stereochemistry.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm structure via -NMR (e.g., aromatic proton splitting patterns), -NMR (for pentafluoro group signals), and FT-IR (S=O stretching at ~1350 cm) .

Q. How should this compound be stored to ensure stability, and what handling precautions are necessary?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. The pentafluorophenyl group may hydrolyze under prolonged exposure to moisture .

- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid oxidation of the amine group.

Advanced Research Questions

Q. How does the stereochemistry of the (1S,2S)-diphenylethylamine core influence biological or catalytic activity?

The (1S,2S) configuration determines spatial orientation of functional groups, affecting:

- Substrate Binding : In catalysis, the chiral center directs enantioselective interactions, as seen in ruthenium complexes for asymmetric hydrogenation .

- Biological Activity : Enantiomers (e.g., (1R,2R)-counterpart) may show divergent receptor binding; comparative assays (e.g., IC measurements) are critical .

Q. What role does the pentafluorobenzenesulfonamide group play in modulating electronic properties or solubility?

- Electron-Withdrawing Effects : The pentafluoro group reduces electron density at the sulfonamide sulfur, enhancing electrophilicity and stability toward nucleophiles.

- Solubility : Fluorination increases lipophilicity, improving membrane permeability in biological assays. Solubility in polar solvents (e.g., DMSO) can be quantified via HPLC with refractive index detection .

Q. How can this compound be utilized as a ligand in asymmetric catalysis?

- Catalytic Applications : The sulfonamide acts as a chiral ligand in ruthenium complexes for asymmetric transfer hydrogenation. Example protocol:

Q. What strategies optimize reaction yields during synthesis, particularly for scaling up?

- Temperature Control : Maintain <10°C during sulfonylation to minimize side reactions.

- pH Adjustment : Use triethylamine (2.5 eq) to deprotonate the amine and drive sulfonamide formation.

- Scalable Purification : Replace column chromatography with recrystallization (ethanol/water) for >100 mg batches .

Q. How can researchers validate thermodynamic or spectral data for this compound?

Properties

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F5N2O2S/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11/h1-10,18-19,27H,26H2/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFQNROWDDLTM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654852 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313342-24-4 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-(-)-N-(Pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.